molecular formula C20H40Cl2N4O2 B607830 N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride CAS No. 1628925-77-8

N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride

Cat. No. B607830
M. Wt: 439.47
InChI Key: HPSRPMOJFMXEKS-UHFFFAOYSA-N
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Description

GSK3368715, aslo known as EPZ019997, is a potent, reversible type I PRMT inhibitor with anti-tumor effects in human cancer models. Inhibition of PRMT5, the predominant type II PRMT, produces synergistic cancer cell growth inhibition when combined with GSK3368715. Interestingly, deletion of the methylthioadenosine phosphorylase gene (MTAP) results in accumulation of the metabolite 2-methylthioadenosine, an endogenous inhibitor of PRMT5, and correlates with sensitivity to GSK3368715 in cell lines.

Scientific Research Applications

Catalytic Applications

N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride and related compounds have been explored for their catalytic activities. A study revealed the synthesis of Cobalt(II) complexes with N'-substituted ligands including similar structures. These complexes showed significant catalytic activity in polymerization processes, producing materials like poly(methylmethacrylate) with high molecular weight and narrow polydispersity index (Choi et al., 2015).

Ligand Synthesis and Characterization

Compounds with structural similarities to the queried chemical have been synthesized and characterized, providing insights into their potential applications in various fields. For instance, research on the preparation and characterization of new acidic ionic liquids using related diamine compounds has been conducted. These studies have implications in promoting multicomponent reactions in chemistry (Zare et al., 2017).

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of similar compounds have been extensively studied. For example, research on Schiff base complexes derived from these compounds has shed light on their molecular structures and thermal behaviors. These findings are crucial for understanding the applications of such compounds in various chemical processes (Surati & Thaker, 2010).

Corrosion Inhibition

Research has also explored the use of bipyrazole derivatives, structurally related to the queried compound, as corrosion inhibitors. Their efficiency in protecting metals like mild steel in acidic environments has been demonstrated through various analytical techniques, highlighting their potential in industrial applications (Bouklah et al., 2020).

Complex Formation and Polymerization

Further research into the formation of metal complexes with similar ligands and their catalytic activities has been conducted. For instance, zinc(II) and cadmium(II) complexes using these ligands showed high catalytic activity in the polymerization of methyl methacrylate, a significant finding for material science (Choi et al., 2015).

Enzyme Inhibition

Compounds structurally related to the queried chemical have also been synthesized and tested for their enzyme inhibitory activities. This research is vital in understanding the therapeutic potential of these compounds in medical science (Harit et al., 2012).

properties

IUPAC Name

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O2.2ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSRPMOJFMXEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride
Reactant of Route 2
N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride
Reactant of Route 3
N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride
Reactant of Route 4
N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride
Reactant of Route 5
N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride
Reactant of Route 6
N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride

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